Antibacterial Activity: 6-Bromoquinolin-4-Ol Derivative 3e vs. Unsubstituted 4-Hydroxyquinoline
A derivative of 6-bromoquinolin-4-ol (compound 3e) demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL against ESBL-producing E. coli and 3.125 mg/mL against MRSA, as determined by the broth dilution method [1]. The Minimum Bactericidal Concentration (MBC) for the same derivative was 12.5 mg/mL and 6.5 mg/mL, respectively [1]. In contrast, the unsubstituted parent scaffold, 4-hydroxyquinoline, lacks quantitative MIC data against these clinically relevant resistant strains and is only noted for general growth inhibition of intestinal bacteria . This quantitative differential underscores the necessity of the 6-bromo substitution for achieving measurable activity against multidrug-resistant pathogens.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 6.25 mg/mL (ESBL E. coli); 3.125 mg/mL (MRSA) for derivative 3e |
| Comparator Or Baseline | 4-Hydroxyquinoline: No MIC data reported for ESBL E. coli or MRSA |
| Quantified Difference | Not applicable (quantitative data absent for comparator) |
| Conditions | Broth dilution method; ESBL-producing E. coli and MRSA strains |
Why This Matters
The presence of quantitative MIC/MBC data against ESBL E. coli and MRSA validates 6-bromoquinolin-4-ol as a superior starting point for developing antibacterial agents targeting resistant pathogens, a feature not documented for the unsubstituted analog.
- [1] Mahwish, A., Nasir, R., Qamar, M. U., et al. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 2022, 27(12), 3732. View Source
